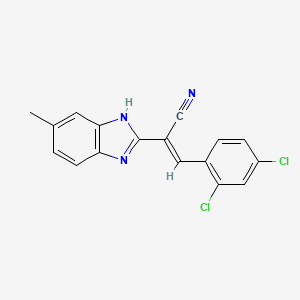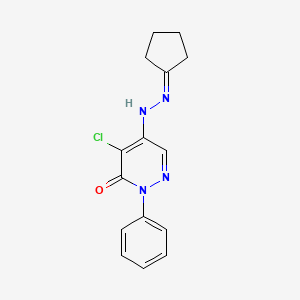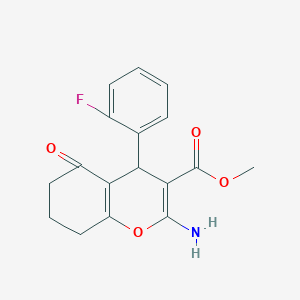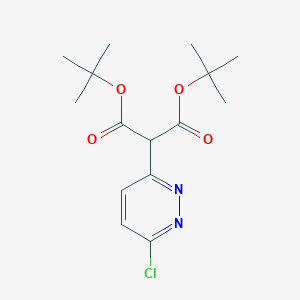![molecular formula C7H8N4OS2 B11101077 N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11101077.png)
N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyanoethyl group and an acetamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that it possesses anti-inflammatory and anticancer activities, which could be harnessed for therapeutic purposes.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. Additionally, its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-cyanoethyl)-2-{[3-(5-methylheptyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-phenylacetamide
- **N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- **N-(3-{5-[(2-cyanoethyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(methylsulfanyl)acetamide
Uniqueness
N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanoethyl and acetamide groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potent antimicrobial and anticancer properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H8N4OS2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
N-[5-(2-cyanoethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H8N4OS2/c1-5(12)9-6-10-11-7(14-6)13-4-2-3-8/h2,4H2,1H3,(H,9,10,12) |
InChI Key |
IGWOOYZWSQUWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-bromophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11100998.png)

![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)


![4-chloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11101034.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B11101039.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11101053.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B11101059.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11101062.png)
![4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B11101063.png)
![6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11101069.png)


